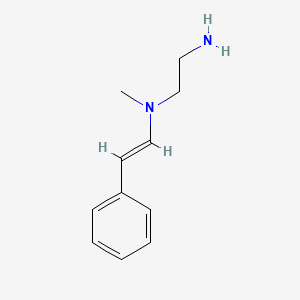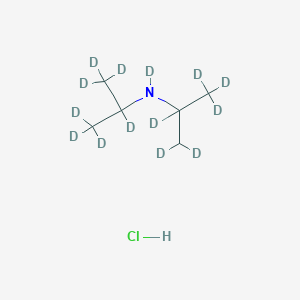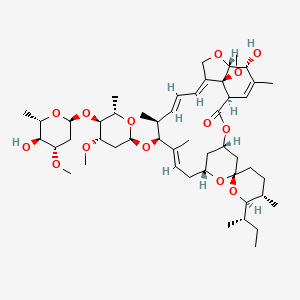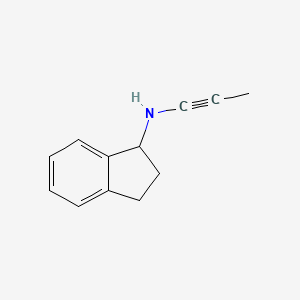
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is an organic compound with a molecular weight of 324.31 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is synthesized from 4-Methoxysalicylic acid. The synthetic route involves the esterification of 4-Methoxysalicylic acid with phenol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity.
化学反応の分析
Types of Reactions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
科学的研究の応用
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, modulating signal transduction processes. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate can be compared with other similar compounds, such as:
4-Methoxysalicylic acid: The precursor in its synthesis.
Phenyl 2-Hydroxy-4-methoxybenzoate: Lacks the sulfonic acid group.
Phenyl 2-Hydroxy-5-sulfobenzoate: Lacks the methoxy group.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H12O7S |
|---|---|
分子量 |
324.31 g/mol |
IUPAC名 |
4-hydroxy-2-methoxy-5-phenoxycarbonylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O7S/c1-20-12-8-11(15)10(7-13(12)22(17,18)19)14(16)21-9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChIキー |
SBIXJJVTXWMPGB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC2=CC=CC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)



![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)




![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
